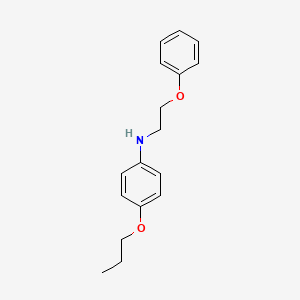![molecular formula C17H20N2 B7559168 N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline, also known as DHQEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQEA belongs to the family of quinoline derivatives and has been synthesized using various methods. In
Mechanism of Action
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline is believed to act as a positive allosteric modulator of NMDA receptors. This means that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can enhance the activity of NMDA receptors by binding to a site on the receptor that is separate from the receptor's active site. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can enhance the activity of NMDA receptors, increase the release of certain neurotransmitters, and inhibit the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that it has a high degree of purity and can be synthesized using relatively simple methods. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been shown to have low toxicity in animal studies. One limitation of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline. One direction is to investigate its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and traumatic brain injury. Another direction is to investigate its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline and to identify any potential side effects or limitations of its use.
Synthesis Methods
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can be synthesized using a few different methods. One method involves the reaction of 2-anilinoethanol with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dihydroquinoline in the presence of a reducing agent. Both methods have been reported to yield N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline with high purity.
Scientific Research Applications
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have potential therapeutic applications in various fields of research. In the field of neuroscience, N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been investigated for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-16(10-3-1)18-12-14-19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11,18H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUZFLGOFVILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)



![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)